Cardioxane Significantly Reduces Clinical Heart Failure Risk in Adults vs. Placebo or No Cardioprotection
In a 2022 Cochrane systematic review and meta-analysis of 7 randomized controlled trials involving 1,221 adult cancer patients receiving anthracyclines, the use of Dexrazoxane (Cardioxane) was associated with a substantial reduction in the risk of clinical heart failure compared to no cardioprotective intervention or placebo. The risk ratio (RR) for clinical heart failure was 0.22 (95% CI: 0.11 to 0.43) [1]. The absolute risk of developing clinical heart failure was reduced from 107 per 1000 patients in the control group to 24 per 1000 patients in the Dexrazoxane group [1].
| Evidence Dimension | Incidence of Clinical Heart Failure |
|---|---|
| Target Compound Data | 24 per 1000 patients developed clinical heart failure |
| Comparator Or Baseline | No cardioprotective intervention or placebo (107 per 1000 patients) |
| Quantified Difference | Risk Ratio (RR) = 0.22 (95% CI: 0.11 to 0.43), representing a 78% relative risk reduction. Absolute risk reduction of 8.3%. |
| Conditions | Meta-analysis of 7 randomized controlled trials (RCTs) in adults with cancer receiving anthracycline chemotherapy. Follow-up ranged from 1 day to 5.1 years. |
Why This Matters
This high-quality, direct comparative evidence from a Cochrane review provides robust quantitative justification for selecting Cardioxane over a placebo or no cardioprotection strategy to prevent the dose-limiting, irreversible cardiotoxicity of anthracyclines.
- [1] de Baat EC, Mulder RL, Armenian S, Feijen EAM, Grotenhuis H, Hudson MM, Mavinkurve-Groothuis AMC, Kremer LCM, van Dalen EC. Dexrazoxane for preventing or reducing cardiotoxicity in adults and children with cancer receiving anthracyclines. Cochrane Database Syst Rev. 2022 Sep 27;9(9):CD014638. View Source
